molecular formula C13H18ClNO2 B3418016 Bupropion morpholinol D6 CAS No. 1184984-06-2

Bupropion morpholinol D6

Cat. No.: B3418016
CAS No.: 1184984-06-2
M. Wt: 261.78 g/mol
InChI Key: AKOAEVOSDHIVFX-XERRXZQWSA-N
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Mechanism of Action

Target of Action

Bupropion, also known as Bupropion Morpholinol D6, primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . By inhibiting these transporters, Bupropion prolongs the duration of action of these neurotransmitters within the neuronal synapse .

Mode of Action

Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs their duration of action within the neuronal synapse and enhances the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, Bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine .

Biochemical Pathways

Bupropion is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2B6 . It is hydroxylated to its primary active metabolite, hydroxybupropion . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 . The impact of its genetic variants on bupropion metabolism in vivo is still under investigation .

Pharmacokinetics

Bupropion is absorbed rapidly after oral administration . Peak plasma concentrations are generally attained within 2 hours, followed by a biphasic decline . Bupropion has a volume of distribution of approximately 20–47 L/kg, a half-life of 4–32 h, and is 84% protein bound . It is metabolized extensively in the liver by cytochrome P450 2B6, producing three major active metabolites: hydroxybupropion, erythrobupropion, and threobupropion .

Result of Action

Bupropion is used most commonly for the management of Major Depressive Disorder (MDD), Seasonal Affective Disorder (SAD), and as an aid for smoking cessation . It is effective in doubling the smoking cessation rate, achieving long-term abstinence in 19% of smokers who use it to quit . Bupropion is also unique in its action on 5-HT3AR in the dorsal root ganglion and nicotinic acetylcholine receptors in the pineal gland . These unique tissue-specific activities may explain unique therapeutic effects of Bupropion, such as pain management and smoking cessation .

Action Environment

The interpretation of postmortem Bupropion is often a challenge to the forensic toxicology community because of the instability of the parent compound . The laboratory completed a stability study over the course of 50 days to evaluate how Bupropion and threobupropion degrade in postmortem blood, liver, and liver homogenate . The samples were subjected to forensically relevant conditions by storing them at room temperature (20°C), refrigerated (4°C), and frozen (−20°C) . While the concentration of Bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic . The threobupropion metabolite appeared to be relatively stable .

Biochemical Analysis

Biochemical Properties

Bupropion morpholinol D6 plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary enzymes involved in its metabolism is cytochrome P450 2B6 (CYP2B6), which hydroxylates this compound to form hydroxybupropion . This interaction is significant as it influences the pharmacological activity of the compound. Additionally, this compound interacts with dopamine and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This inhibition is a key factor in its antidepressant and smoking cessation effects.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances the release of dopamine and norepinephrine by inhibiting their reuptake . This increase in neurotransmitter levels leads to enhanced signaling pathways associated with mood regulation and reward. Additionally, this compound has been shown to influence gene expression related to neurotransmitter synthesis and receptor sensitivity . In non-neuronal cells, such as liver cells, this compound undergoes extensive metabolism, which can affect cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the dopamine and norepinephrine transporters, inhibiting their function and preventing the reuptake of these neurotransmitters . This binding increases the concentration of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, this compound interacts with nicotinic acetylcholine receptors, which may contribute to its smoking cessation effects . The compound also influences gene expression by modulating transcription factors involved in neurotransmitter synthesis and receptor regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur, particularly at higher temperatures . Over time, the concentration of this compound decreases, which can affect its pharmacological activity. Long-term studies have shown that this compound can have sustained effects on neurotransmitter levels and cellular function, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance locomotor activity and reduce anxiety-like behaviors . At higher doses, this compound can induce adverse effects such as increased aggression and reduced exploratory behavior . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves hydroxylation by CYP2B6 to form hydroxybupropion . Additionally, alternative hydroxylation pathways mediated by CYP2C19 have been identified . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . It is distributed extensively in tissues, with a high volume of distribution . This compound is also known to bind to plasma proteins, which can affect its bioavailability and distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with neurotransmitter transporters and receptors . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors . The subcellular localization of this compound is crucial for its pharmacological effects and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bupropion morpholinol D6 involves the hydroxylation of bupropion followed by cyclization to form the morpholinol ring. The process typically includes the use of deuterated reagents to introduce deuterium atoms into the molecule . One common method involves the use of deuterated acetonitrile as a solvent and deuterated reducing agents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow chemistry to enhance reaction efficiency and safety . The use of polymer-bound reagents and greener solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Bupropion morpholinol D6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Hydroxybupropion: The non-deuterated form, which is also an active metabolite of bupropion.

    Threohydrobupropion: Another metabolite with similar pharmacological activity.

    Erythrohydrobupropion: A less active metabolite of bupropion.

Uniqueness: Bupropion morpholinol D6 is unique due to its deuterium atoms, which provide stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .

Properties

CAS No.

1184984-06-2

Molecular Formula

C13H18ClNO2

Molecular Weight

261.78 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]amino]propan-1-one

InChI

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3

InChI Key

AKOAEVOSDHIVFX-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl

SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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